4-ethyl-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-ethyl-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)benzenesulfonamide is a compound that features a pyrimidine ring substituted with a pyrrolidine group and a benzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)benzenesulfonamide typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 2-aminopyrimidine derivatives.
Introduction of the Pyrrolidine Group: The pyrrolidine group can be introduced via nucleophilic substitution reactions, where a suitable pyrrolidine derivative reacts with the pyrimidine ring.
Attachment of the Benzenesulfonamide Moiety: The benzenesulfonamide group is typically introduced through sulfonation reactions, where a benzenesulfonyl chloride reacts with the amine group on the pyrimidine ring.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using cost-effective reagents, optimizing reaction conditions for higher yields, and employing purification techniques to ensure the desired product’s purity.
Chemical Reactions Analysis
Types of Reactions
4-ethyl-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonamide group, potentially leading to the formation of amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (mCPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyrimidine ring .
Scientific Research Applications
4-ethyl-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)benzenesulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-ethyl-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, it may act as an antagonist or inhibitor of certain enzymes or receptors, modulating their activity and affecting downstream biological pathways . The exact mechanism depends on the specific biological context and the target involved.
Comparison with Similar Compounds
Similar Compounds
N-tert-butyl-3-[(5-methyl-2-{amino}pyrimidin-4-yl)amino]benzenesulfonamide: This compound shares a similar pyrimidine and benzenesulfonamide structure but differs in the substituents on the pyrimidine ring.
2-(pyrrolidin-1-yl)pyrimidine derivatives: These compounds have a similar pyrimidine ring with a pyrrolidine group but may lack the benzenesulfonamide moiety.
Uniqueness
4-ethyl-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
4-ethyl-N-(2-pyrrolidin-1-ylpyrimidin-5-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2S/c1-2-13-5-7-15(8-6-13)23(21,22)19-14-11-17-16(18-12-14)20-9-3-4-10-20/h5-8,11-12,19H,2-4,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOPDAMGCAAYEHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)NC2=CN=C(N=C2)N3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.